2,5-Dioxopyrrolidin-1-yl cyclopropanecarboxylate
Overview
Description
2,5-Dioxopyrrolidin-1-yl cyclopropanecarboxylate is a versatile chemical compound with significant potential in various fields, including medical, environmental, and industrial research. This compound is known for its unique properties that make it suitable for drug synthesis, organic chemistry studies, and catalysis investigations.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,5-Dioxopyrrolidin-1-yl cyclopropanecarboxylate typically involves the reaction of cyclopropanecarboxylic acid with N-hydroxysuccinimide (NHS) in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC). The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester bond .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves rigorous control of reaction conditions, including temperature, pH, and solvent purity, to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 2,5-Dioxopyrrolidin-1-yl cyclopropanecarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to alcohols.
Substitution: The ester group can be substituted with other nucleophiles, leading to the formation of amides or other derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or alcohols are used under basic or acidic conditions.
Major Products Formed:
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Amides or other ester derivatives.
Scientific Research Applications
2,5-Dioxopyrrolidin-1-yl cyclopropanecarboxylate has a wide range of applications in scientific research:
Chemistry: Used in organic synthesis as a building block for more complex molecules.
Biology: Employed in the modification of biomolecules for labeling and imaging studies.
Medicine: Investigated for its potential use in drug delivery systems and as a precursor for active pharmaceutical ingredients.
Industry: Utilized in the production of polymers and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of 2,5-Dioxopyrrolidin-1-yl cyclopropanecarboxylate involves its ability to form stable covalent bonds with nucleophiles. This property makes it useful in bioorthogonal reactions, where it reacts with strained alkenes such as trans-cyclooctene, norbornene, and cyclopropene to yield stable covalent linkages . These reactions are crucial in biological imaging and bioconjugation applications .
Comparison with Similar Compounds
- Benzylamino tetrazine N-hydroxysuccinimidyl ester
- 5-Oxo-5-[[[4-(1,2,4,5-tetrazin-3-yl)phenyl]methyl]amino]pentanoic acid 2,5-dioxo-1-pyrrolidinyl ester
Comparison: 2,5-Dioxopyrrolidin-1-yl cyclopropanecarboxylate is unique due to its cyclopropane ring, which imparts additional strain and reactivity compared to similar compounds. This increased reactivity makes it particularly useful in click chemistry and other bioorthogonal reactions .
Properties
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) cyclopropanecarboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO4/c10-6-3-4-7(11)9(6)13-8(12)5-1-2-5/h5H,1-4H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VTHAFCZYGULLTO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)ON2C(=O)CCC2=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.16 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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